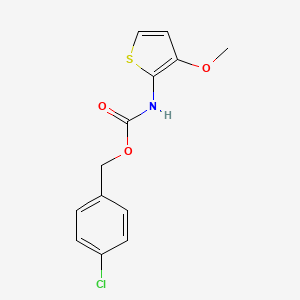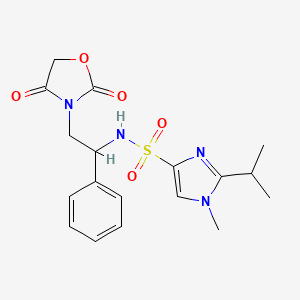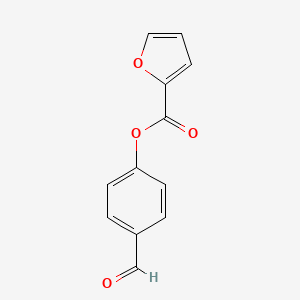
4-chlorobenzyl N-(3-methoxy-2-thienyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chlorobenzyl N-(3-methoxy-2-thienyl)carbamate (CB-MTC) is a synthetic organic compound that is used in various scientific research applications. It is a member of the carbamate family of compounds, which are known for their ability to form strong covalent bonds with other molecules. CB-MTC is a versatile compound that has been used in a variety of laboratory experiments, including those involving protein-ligand interactions, enzyme inhibition, and cell signaling.
科学的研究の応用
Synthesis and Chemical Properties
4-Chlorobenzyl N-(3-methoxy-2-thienyl)carbamate is involved in the synthesis of various chemical compounds with potential applications in scientific research. For instance, the study on Multi-13 C-labelled inhibitors of tubulin assembly presents the synthesis of methyl N-(1H-benzimidazol-2-yl) carbamates with various substituents, which are enriched in carbon-13 at specific positions. These compounds, including derivatives with chlorobenzyl groups, are synthesized for their potential use in understanding tubulin assembly, a critical process in cell division and a target for cancer therapy (Cheung, H. H. A., Chau, D., & Lacey, E., 1987).
Another study on Directed Lithiation describes the lithiation process of compounds, including those with chlorobenzyl and methoxyphenyl groups. These processes are critical for introducing various functional groups into compounds, leading to the synthesis of complex molecules for pharmaceutical applications (Smith, K., El‐Hiti, G., & Alshammari, M., 2013).
Electronic and Spectroscopic Analysis
The Electronic, Nonlinear Optical and Spectroscopic Analysis of heterocyclic compounds, including those with chlorobenzyl and methoxybenzyl groups, explores their electronic properties and potential applications in materials science. These compounds' electronic properties, such as ionization potential and electron affinity, are studied for their relevance in designing materials with specific optical and electronic functions (Beytur, M., & Avinca, I., 2021).
Pharmacological Applications
In the domain of pharmacology, Prodrugs for amidines research has synthesized carbamate analogues of compounds for evaluating their potential as prodrugs against Pneumocystis carinii pneumonia (PCP). This study underscores the importance of chlorobenzyl and methoxybenzyl groups in the development of therapeutic agents, showcasing their potential in enhancing drug efficacy and reducing toxicity (Rahmathullah, S. M., Hall, J. E., Bender, B. C., McCurdy, D. R., Tidwell, R. R., & Boykin, D. W., 1999).
Photocatalytic Applications
The research on Selective photocatalytic oxidation highlights the use of titanium dioxide for oxidizing benzyl alcohol and its derivatives, including 4-chlorobenzyl alcohol, into their corresponding aldehydes. This study presents a novel approach to photocatalytic reactions, potentially useful in environmental and synthetic chemistry for the selective oxidation of organic compounds (Higashimoto, S., Kitao, N., Yoshida, N., Sakura, T., Azuma, M., Ohue, H., & Sakata, Y., 2009).
特性
IUPAC Name |
(4-chlorophenyl)methyl N-(3-methoxythiophen-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3S/c1-17-11-6-7-19-12(11)15-13(16)18-8-9-2-4-10(14)5-3-9/h2-7H,8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGQXNMMCXCGZOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(SC=C1)NC(=O)OCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301326377 |
Source


|
| Record name | (4-chlorophenyl)methyl N-(3-methoxythiophen-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301326377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
19.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666185 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
477845-97-9 |
Source


|
| Record name | (4-chlorophenyl)methyl N-(3-methoxythiophen-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301326377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-(phenoxyacetyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2861798.png)

![8-(2,4-Dimethylphenyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2861804.png)
![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide](/img/structure/B2861806.png)
methanone](/img/structure/B2861807.png)
![4-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-6-methylpyrimidine](/img/structure/B2861808.png)





![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}benzenesulfonamide](/img/structure/B2861816.png)

![4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(pyridin-2-ylmethyl)butanamide](/img/structure/B2861820.png)